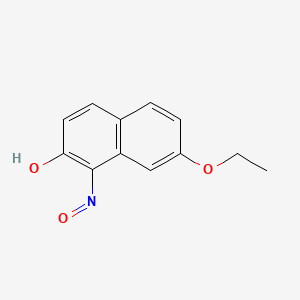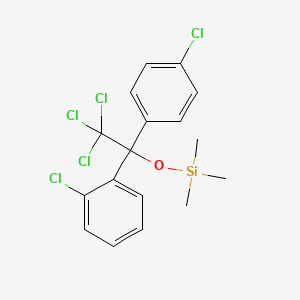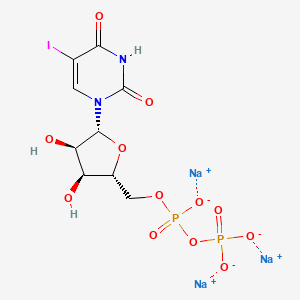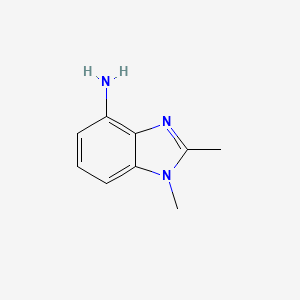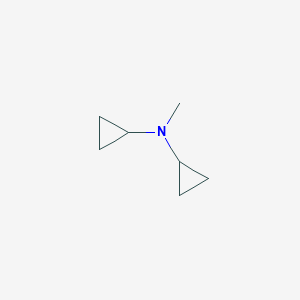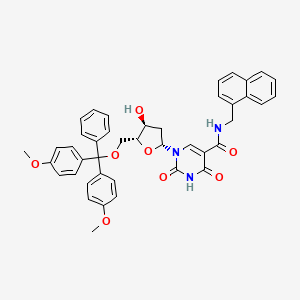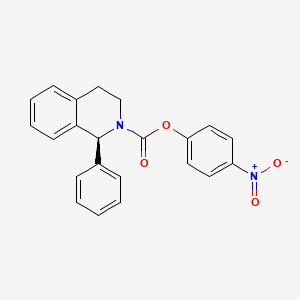
4-Nitrophenyl (1s)-1-phenyl-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the nitrophenyl group and the isoquinoline core makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
The synthesis of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 1-phenyl-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then coupled with the isoquinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its interactions with proteins and enzymes.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and derivatives for further research.
Pharmacological Research: Researchers investigate its pharmacokinetics, bioavailability, and potential side effects to evaluate its suitability as a drug candidate.
Mécanisme D'action
The mechanism of action of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters and increasing their levels in the brain . This action can have therapeutic effects in conditions such as depression and Alzheimer’s disease. The compound may also interact with cholinesterase enzymes, inhibiting their activity and enhancing cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: This compound also exhibits inhibitory activity against monoamine oxidase and cholinesterase but differs in its functional groups and overall structure.
1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
4-Nitrophenyl 1-phenylisoquinoline-2-carboxylate: Similar in structure but without the dihydroisoquinoline moiety, which can affect its interaction with biological targets.
The uniqueness of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups and chiral center, which contribute to its distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
Clé InChI |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES isomérique |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

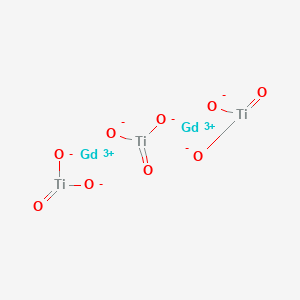
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
